molecular formula C9H6ClF3N2O3S B2910565 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride CAS No. 1287752-71-9

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride

Cat. No.: B2910565
CAS No.: 1287752-71-9
M. Wt: 314.66
InChI Key: GTYGOQGWMJHOQQ-UHFFFAOYSA-N
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Description

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride (CAS 1287752-71-9) is a high-value chemical building block with a molecular formula of C9H6ClF3N2O3S and a molecular weight of 314.67 g/mol . This compound is characterized by its fused heterocyclic system, containing both a pyrazole and a furan ring, and is functionalized with a reactive sulfonyl chloride group and a metabolically stable trifluoromethyl (CF3) group. The sulfonyl chloride moiety is a key functional group that enables this compound to act as a versatile precursor in organic synthesis, particularly in the preparation of sulfonamide derivatives through reactions with various amines . Sulfonamides are a class of compounds with a broad spectrum of documented biological applications, making this building block highly valuable in medicinal chemistry and drug discovery research for creating potential pharmacologically active molecules . The presence of the trifluoromethyl group on the pyrazole ring is of significant interest, as this substituent is known in medicinal chemistry to profoundly influence the physicochemical characteristics, metabolic stability, and binding affinity of lead compounds . It is supplied with a purity of 95% and is for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]furan-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3S/c1-4-7(19(10,16)17)3-6(18-4)5-2-8(15-14-5)9(11,12)13/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYGOQGWMJHOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=NNC(=C2)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products, depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or modulating receptor activity. The trifluoromethyl group can enhance binding affinity and selectivity for target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Insights :
  • Heterocycle Influence: Replacing the furan ring in the target compound with a thiophene (as in the analog from ) introduces additional sulfur, increasing molecular weight (330.73 vs. Thiophene’s higher polarizability may enhance intermolecular interactions compared to furan .
  • Trifluoromethyl Group : The -CF₃ group in both the target and its analogs contributes to increased electronegativity and lipophilicity, impacting reactivity in cross-coupling reactions .
  • Sulfonyl Chloride Reactivity : All compounds exhibit high reactivity due to the -SO₂Cl group, though steric hindrance from the pyrazole and furan substituents in the target compound may slow nucleophilic attacks compared to simpler analogs like trifluoromethanesulfonyl chloride .

Hydrogen Bonding and Crystallographic Behavior

The pyrazole and furan rings in the target compound likely participate in hydrogen bonding, influencing crystallization and solid-state packing. Bernstein et al. () highlight that directional hydrogen bonds govern molecular aggregation, and the -CF₃ group may disrupt traditional H-bond networks due to its electron-withdrawing nature .

Biological Activity

2-Methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described using its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₈ClF₃N₂O₃S
  • Molecular Weight : 356.71 g/mol

The presence of the trifluoromethyl group and the furan sulfonyl moiety suggests potential reactivity and biological interactions, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing pyrazole rings exhibit significant anticancer activity. For instance, a related compound demonstrated IC₅₀ values of 0.051 µM against human pancreatic cancer cell lines (BxPC-3) and 0.066 µM against Panc-1 cells, indicating potent cytotoxic effects compared to normal fibroblast cells (IC₅₀ = 0.36 µM) . These findings suggest that the structural features of the pyrazole moiety contribute to enhanced anticancer activity.

Enzyme Inhibition

Another area of interest is the compound's potential as an inhibitor of monoamine oxidase B (MAO-B). A related series of compounds showed selective inhibition with IC₅₀ values ranging from 29 to 56 nM for MAO-B, while exhibiting minimal inhibition for MAO-A . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Study on Antiproliferative Activity

A detailed investigation into the antiproliferative effects of similar pyrazole-containing compounds revealed that extending exposure time to these agents resulted in stronger antiproliferative effects on cancer cell lines . The study systematically varied concentrations and exposure durations, documenting significant reductions in cell viability.

Cell LineIC₅₀ (µM)Reference
BxPC-30.051
Panc-10.066
WI38 (Normal)0.36

Herbicidal Activity

In preliminary tests, related compounds exhibited herbicidal activities against specific plant species, suggesting potential agricultural applications. For example, one study reported an 80% herbicidal effect at a concentration of 200 µg/mL against rape plants . This indicates that the compound may have dual applications in both medicinal and agricultural fields.

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